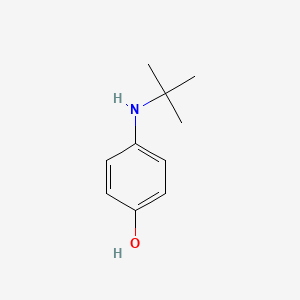
4-(2-chloropyridin-3-yl)oxan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-chloropyridin-3-yl)oxan-4-ol is an organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a tetrahydropyran ring with a hydroxyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloropyridin-3-yl)oxan-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and tetrahydropyran-4-ol.
Reaction Conditions: The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The temperature is maintained at 0°C to control the reaction rate.
Reagents: Lithium aluminum hydride (LiAlH4) is used as a reducing agent to facilitate the formation of the desired product.
Procedure: The reaction mixture is stirred for a specified period, and the progress is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-chloropyridin-3-yl)oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: Formation of 4-(2-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-one.
Reduction: Formation of 4-(2-Chloropiperidin-3-YL)tetrahydro-2H-pyran-4-OL.
Substitution: Formation of 4-(2-Aminopyridin-3-YL)tetrahydro-2H-pyran-4-OL or 4-(2-Thiopyridin-3-YL)tetrahydro-2H-pyran-4-OL.
Applications De Recherche Scientifique
4-(2-chloropyridin-3-yl)oxan-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block for agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(2-chloropyridin-3-yl)oxan-4-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Chloropyridin-3-YL)tetrahydro-2H-thiopyran-4-OL: Similar structure but with a sulfur atom replacing the oxygen in the tetrahydropyran ring.
2-Chloro-3-hydroxypyridine: Lacks the tetrahydropyran ring but has a similar pyridine structure with a hydroxyl group.
Uniqueness
4-(2-chloropyridin-3-yl)oxan-4-ol is unique due to its combination of a chloropyridine and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H12ClNO2 |
|---|---|
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
4-(2-chloropyridin-3-yl)oxan-4-ol |
InChI |
InChI=1S/C10H12ClNO2/c11-9-8(2-1-5-12-9)10(13)3-6-14-7-4-10/h1-2,5,13H,3-4,6-7H2 |
Clé InChI |
JNOILJHUZWJKFC-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(C2=C(N=CC=C2)Cl)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

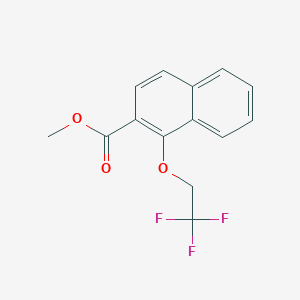
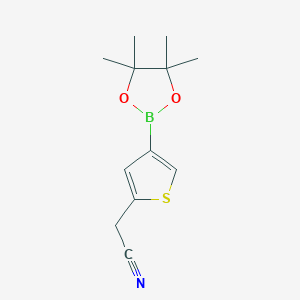
![Ethyl 3-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)propionate](/img/structure/B8577073.png)
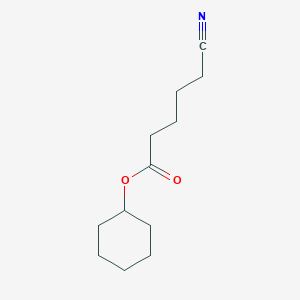

![6-[4-(Benzenesulfinyl)butoxy]-1,4-dihydro-2H-3,1-benzoxazin-2-one](/img/structure/B8577079.png)
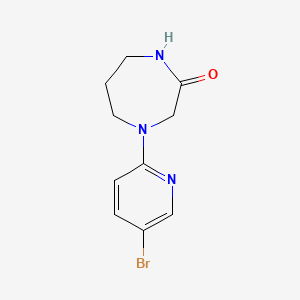
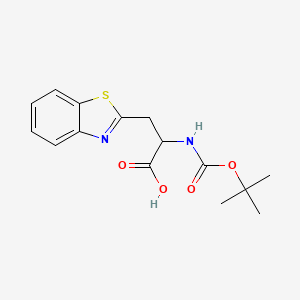
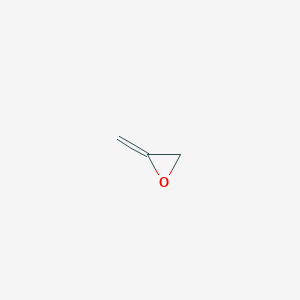

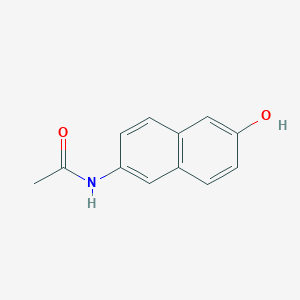
![4-[(2-aminobenzoyl)amino]Benzoic acid methyl ester](/img/structure/B8577148.png)
